6-Bromo-3-chloro-2-(difluoromethyl)pyridine
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Overview
Description
6-Bromo-3-chloro-2-(difluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H3BrClF2N It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-(difluoromethyl)pyridine typically involves the introduction of bromine, chlorine, and difluoromethyl groups onto a pyridine ring. One common method is the halogenation of pyridine derivatives followed by difluoromethylation. For example, starting with 2-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide (CF2HI) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-(difluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases such as potassium carbonate (K2CO3).
Major Products
Substitution Products: Depending on the nucleophile used, products can include 6-amino-3-chloro-2-(difluoromethyl)pyridine, 6-thio-3-chloro-2-(difluoromethyl)pyridine, etc.
Coupling Products: Products from Suzuki-Miyaura coupling include various aryl- or vinyl-substituted pyridine derivatives.
Scientific Research Applications
6-Bromo-3-chloro-2-(difluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, such as enzymes or receptors involved in metabolic pathways . The presence of bromine and chlorine atoms can also influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-6-(difluoromethyl)pyridine
- 6-Bromo-3-chloro-2-fluorobenzaldehyde
- 6-Bromo-2-chloro-3-(trifluoromethyl)pyridine
Uniqueness
6-Bromo-3-chloro-2-(difluoromethyl)pyridine is unique due to the specific arrangement of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, and enhanced binding affinity in biological systems .
Properties
IUPAC Name |
6-bromo-3-chloro-2-(difluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-2-1-3(8)5(11-4)6(9)10/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEXXBBQQOJMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805299-42-6 |
Source
|
Record name | 6-bromo-3-chloro-2-(difluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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